molecular formula C14H20N2 B1281627 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine CAS No. 96901-92-7

8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine

Cat. No. B1281627
CAS RN: 96901-92-7
M. Wt: 216.32 g/mol
InChI Key: TZWXPIKAEAYGPF-UHFFFAOYSA-N
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Description

8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine is a compound that belongs to the class of azabicyclooctanes, which are bicyclic structures containing a nitrogen atom. These compounds are of interest due to their potential biological activities and their use as building blocks in organic synthesis.

Synthesis Analysis

The synthesis of compounds related to 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine involves several key steps, including alkylation, cyclization, and functional group transformations. For instance, a conformationally rigid analogue of 2-aminoadipic acid with an 8-azabicyclo[3.2.1]octane skeleton was synthesized from dimethyl rac-2,5-dibromohexanedioate, involving a cyclization step to form the bicyclic structure . Similarly, a series of 3alpha-benzyl-8-(diarylmethoxyethyl)-8-azabicyclo[3.2.1]octanes was synthesized, indicating the versatility of the azabicyclo[3.2.1]octane scaffold in producing compounds with varied substituents .

Molecular Structure Analysis

The molecular structure of azabicyclo[3.2.1]octane derivatives has been studied using various spectroscopic techniques, including IR, 1H, and 13C NMR spectroscopy. X-ray diffraction has also been used to determine the crystal structure of certain derivatives, revealing preferred conformations such as chair-envelope shapes . These studies are crucial for understanding the three-dimensional arrangement of atoms in the molecule and the potential implications for biological activity.

Chemical Reactions Analysis

Azabicyclo[3.2.1]octane derivatives participate in a variety of chemical reactions. For example, an intramolecular hydrogen abstraction reaction promoted by N-radicals in carbohydrates has been used to synthesize chiral 8-oxa-6-azabicyclo[3.2.1]octane ring systems . This demonstrates the reactivity of the nitrogen atom in the azabicyclo[3.2.1]octane ring and its utility in constructing complex molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicyclo[3.2.1]octane derivatives are influenced by their conformation and substituents. The preferred conformation can affect the compound's solubility, stability, and reactivity. For example, the presence of a benzyl group can increase the lipophilicity of the compound, potentially affecting its binding affinity to biological targets . The bicyclic structure can also impart rigidity to the molecule, which may be advantageous in drug design by restricting the compound to a bioactive conformation.

Scientific Research Applications

Synthesis and Structure-Activity Relationships

A study by Thomson et al. (2006) explored the synthesis of 8-azabicyclo[3.2.1]octane amine hNK1 antagonists, revealing key structure-activity relationships of benzylamine and 6-exo substituents. This work highlighted how acidic substituents at C6 produce compounds with high affinity for hNK1 and selectivity over the hERG channel (Thomson et al., 2006).

Palladium-Catalyzed Hydroamination

Sakai et al. (2006) conducted a study on the hydroamination of cycloheptatriene with primary aromatic amines, benzylic amines, and beta-phenethylamines, producing tropene frameworks. This process, using a palladium catalyst, has implications in pharmaceutical development (Sakai, Ridder, & Hartwig, 2006).

Intramolecular Hydrogen Abstraction in Carbohydrates

Research by Francisco et al. (2003) focused on the synthesis of chiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems. Their method, involving intramolecular N-glycosidation, is significant for the synthesis of these bicyclic arrays and for selective oxidation in carbohydrate skeletons (Francisco, Herrera, & Suárez, 2003).

Novel Azabicyclic Amines and α7 Nicotinic Acetylcholine Receptor Activity

Walker et al. (2008) designed and synthesized new azabicyclic amines as isosteres of 3-aminoquinuclidine. Their aryl amides showed significant α7 nicotinic acetylcholine receptor activity, indicating potential applications in treating cognitive deficits in schizophrenia (Walker, Acker, Jacobsen, & Wishka, 2008).

Unsymmetrical Ureas Based on 8-Azabicyclo[3.2.1]octane Scaffold

A study by Agarkov and Gilbertson (2008) reported on the preparation of a library of unsymmetrical ureas based on the 8-azabicyclo[3.2.1]octane scaffold. This research is important for understanding the synthesis of diverse ureas with potential pharmacological applications (Agarkov & Gilbertson, 2008).

Conformational Study of Esters Derived from 8-α-Hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octane

Diez et al. (1991) synthesized and studied 8-β-alcoxycarbonyl-8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octane derivatives. Their work provided insights into the preferred chair-envelope conformation of these compounds, important for understanding stereochemistry and molecular interactions (Diez et al., 1991).

Safety And Hazards

  • Safety Information : Handle with care and follow proper safety protocols .

properties

IUPAC Name

8-benzyl-8-azabicyclo[3.2.1]octan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c15-12-8-13-6-7-14(9-12)16(13)10-11-4-2-1-3-5-11/h1-5,12-14H,6-10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWXPIKAEAYGPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801262720
Record name (8-Benzyl-8-azabicyclo[3.2.1]oct-3-yl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801262720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine

CAS RN

96901-92-7, 76272-36-1
Record name (8-Benzyl-8-azabicyclo[3.2.1]oct-3-yl)amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96901-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (8-Benzyl-8-azabicyclo[3.2.1]oct-3-yl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801262720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-benzyl-8-azabicyclo[3.2.1]octan-3-amine
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.232.580
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Record name 8-Benzyl-8-azabicyclo[3.2.1]octan-3-exo-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
WM Kazmierski, C Aquino, BA Chauder… - Journal of medicinal …, 2008 - ACS Publications
We describe robust chemical approaches toward putative CCR5 scaffolds designed in our laboratories. Evaluation of analogues in the 125 I-[MIP-1β] binding and Ba-L-HOS antiviral …
Number of citations: 42 pubs.acs.org
M Turconi, M Nicola, M Gil Quintero… - Journal of medicinal …, 1990 - ACS Publications
A series of 2, 3-dihydro-2-oxo-lH-benzimidazole-l-carboxylic acid esters and amides containing a basic azacyclo-or azabicycloalkyl moiety has been synthesized and evaluatedfor 5-…
Number of citations: 93 pubs.acs.org
I Sato, K Morihira, H Inami, H Kubota… - Bioorganic & medicinal …, 2008 - Elsevier
A novel class of potent CCR3 receptor antagonists were designed and synthesized starting from N-{1-[(6-fluoro-2-naphthyl)methyl]piperidin-4-yl}benzamide (1),which was found by …
Number of citations: 16 www.sciencedirect.com
I Sato, K Morihira, H Inami, H Kubota… - Bioorganic & medicinal …, 2008 - Elsevier
In our previous study on discovering novel types of CCR3 antagonists, we found a fluoronaphthalene derivative (1) that exhibited potent CCR3 inhibitory activity with an IC 50 value of …
Number of citations: 16 www.sciencedirect.com
P Peng, H Chen, Y Zhu, Z Wang, J Li… - Journal of medicinal …, 2018 - ACS Publications
CC-chemokine receptor 5 (CCR5) is an attractive target for preventing the entry of human immunodeficiency virus 1 (HIV-1) into human host cells. Maraviroc is the only CCR5 antagonist…
Number of citations: 39 pubs.acs.org
B Huang, H Wang, Y Zheng, M Li, G Kang… - Journal of Medicinal …, 2021 - ACS Publications
Crystal structures of ligand-bound G-protein-coupled receptors provide tangible templates for rationally designing molecular probes. Herein, we report the structure-based design, …
Number of citations: 9 pubs.acs.org
L Huang, H Li, L Li, L Niu, R Seupel, C Wu… - Journal of Medicinal …, 2019 - ACS Publications
Herein, we report the discovery of a series of new P300/CBP-associated factor (PCAF) bromodomain (BRD) inhibitors, which were obtained through a hit discovery process and …
Number of citations: 10 pubs.acs.org

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